Cas no 103595-90-0 (Naphtho[2,1-b]furan,7-methyl-2-nitro-)
103595-90-0 structure
Product Name:Naphtho[2,1-b]furan,7-methyl-2-nitro-
CAS No:103595-90-0
MF:C13H9NO3
MW:227.215463399887
CID:219491
PubChem ID:59764
Update Time:2025-04-19
Naphtho[2,1-b]furan,7-methyl-2-nitro- Chemical and Physical Properties
Names and Identifiers
-
- Naphtho[2,1-b]furan,7-methyl-2-nitro-
- 7-methyl-2-nitrobenzo[e][1]benzofuran
- 2-Nitro-7-methylnaphtho(2,1-b)furan
- 7-Methyl-2-nitronaphtho(2,1-b)furan
- 7-methyl-2-nitronaphtho[2,1-b]furan
- AC1L1RWE
- AC1Q21MQ
- CHEMBL7388
- LS-95319
- NAPHTHO(2,1-b)FURAN, 7-METHYL-2-NITRO-
- R 7545
- DTXSID90145939
- 103595-90-0
-
- Inchi: 1S/C13H9NO3/c1-8-2-4-10-9(6-8)3-5-12-11(10)7-13(17-12)14(15)16/h2-7H,1H3
- InChI Key: QVWFKIREHDXTNT-UHFFFAOYSA-N
- SMILES: O1C(=CC2=C1C=CC1C=C(C)C=CC2=1)[N+](=O)[O-]
Computed Properties
- Exact Mass: 227.05827
- Monoisotopic Mass: 227.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 0
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 59Ų
Experimental Properties
- PSA: 56.28
Naphtho[2,1-b]furan,7-methyl-2-nitro- Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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